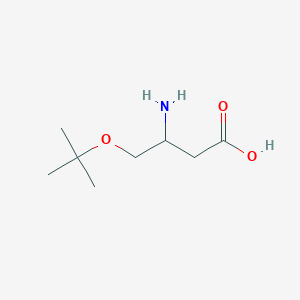

3-Amino-4-(tert-butoxy)butanoic acid

Description

BenchChem offers high-quality 3-Amino-4-(tert-butoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(tert-butoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWXPSWESBCLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on (R)-3-Amino-4-(tert-butoxy)butanoic acid (CAS 1956437-97-0)

Executive Summary

(R)-3-Amino-4-(tert-butoxy)butanoic acid is a specialized β-amino acid derivative that serves as a critical building block in the design of advanced peptidomimetics and foldamers. By introducing an additional methylene carbon into the peptide backbone, this compound fundamentally alters the structural and pharmacological profile of the resulting oligomer, conferring exceptional resistance to enzymatic degradation[1]. This whitepaper provides an authoritative guide on its physicochemical properties, mechanistic advantages, and validated experimental protocols for its integration into solid-phase peptide synthesis (SPPS).

Physicochemical & Structural Profiling

Understanding the structural parameters of CAS 1956437-97-0 is the first step in predicting its behavior during synthesis. The compound features a free primary amine at the β-position and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group[2].

| Property | Value |

| Chemical Name | (R)-3-Amino-4-(tert-butoxy)butanoic acid |

| CAS Number | 1956437-97-0 |

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol |

| Common Synonyms | D-β-homoserine(OtBu); (3R)-3-amino-4-(tert-butoxy)butanoic acid |

| SMILES | O=C(O)CCOC(C)(C)C |

| Physical State | Solid (typically supplied as a powder) |

Mechanistic Role in Peptidomimetics

As a Senior Application Scientist, it is vital to understand why specific structural modifications are chosen in drug development. The utility of this compound rests on two foundational pillars: backbone modification and orthogonal side-chain protection.

Why β-Amino Acids? (The Causality of Stability)

Natural α-peptides are highly susceptible to rapid hydrolysis by endogenous proteases, severely limiting their pharmacokinetic viability as therapeutics. The incorporation of β-amino acids introduces an extra -CH₂- group into the backbone. This seemingly minor structural perturbation drastically alters the backbone's torsional angles (φ, ψ, θ), allowing the formation of stable, unnatural secondary structures such as 14-helices. Because the active sites of natural proteases have evolved to recognize the specific spatial arrangement of α-peptide bonds, the altered geometry of β-peptides creates a profound steric clash, rendering them essentially invisible to proteolytic enzymes[1],[3].

Why the tert-Butyl (tBu) Protecting Group? (Orthogonal Strategy)

During peptide synthesis, the nucleophilic hydroxyl group of the homoserine side chain must be masked to prevent unwanted acylation or branching. The tert-butyl (tBu) ether is the industry standard for this purpose within the Fmoc/tBu orthogonal SPPS strategy[4]. The causality behind this choice lies in differential chemical lability:

-

Base Stability: The tBu ether is completely stable to the secondary amines (e.g., 20% piperidine) used to iteratively remove Fmoc groups during chain elongation[4].

-

Acid Lability: The tBu group is efficiently cleaved via the formation of a stable tert-butyl carbocation when exposed to strong acids (e.g., 95% Trifluoroacetic acid) during the final global deprotection and resin cleavage step[5].

Experimental Workflows: Synthesis & SPPS Incorporation

Because CAS 1956437-97-0 is supplied as a free amine, it must either be coupled as the N-terminal residue or pre-protected with an Fmoc group prior to standard SPPS elongation. Below are self-validating protocols for both Fmoc-protection and subsequent coupling.

Protocol A: Fmoc-Protection of the Free Amine

Objective: Convert the free amine to Fmoc-(R)-β-HoSer(tBu)-OH for standard SPPS.

-

Dissolution: Dissolve 1.0 eq of CAS 1956437-97-0 in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

-

Reagent Addition: Chill the solution to 0°C. Slowly add 1.1 eq of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) dissolved in a minimal volume of dioxane.

-

Expert Insight: Fmoc-OSu is strictly preferred over Fmoc-Cl to prevent the formation of dipeptide impurities via mixed anhydride intermediates.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

-

Validation: Monitor the disappearance of the free amine via TLC (ninhydrin stain). A negative (yellow) ninhydrin result confirms complete consumption of the starting material.

-

Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: SPPS Coupling of the Fmoc-Derivative

Objective: Couple the Fmoc-protected β-amino acid to a resin-bound peptide.

-

Activation: Dissolve 3.0 eq of the Fmoc-protected monomer and 3.0 eq of HATU in anhydrous DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Expert Insight: β-amino acids suffer from increased steric hindrance compared to α-amino acids. HATU is chosen over DIC/HOBt due to its superior efficiency in overcoming this kinetic barrier.

-

-

Coupling: Add the activated mixture to the swelled, Fmoc-deprotected resin. Agitate at room temperature for 2 hours.

-

Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

-

Pass: Beads remain colorless/yellow (complete coupling).

-

Fail: Beads turn dark blue (incomplete coupling). If failed, perform a second coupling cycle before proceeding to capping.

-

-

Global Cleavage: Upon sequence completion, treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to simultaneously cleave the peptide from the resin and remove the tBu protecting group[4],[5].

Data Visualization

Workflow for incorporating CAS 1956437-97-0 into a peptide via Fmoc-SPPS.

Mechanism of proteolytic resistance conferred by β-amino acid incorporation.

Quantitative Data Presentation: Coupling Reagent Comparison

When activating sterically hindered β-amino acids, reagent selection dictates yield. The table below summarizes the causality behind reagent choices for coupling CAS 1956437-97-0 derivatives.

| Coupling Reagent System | Relative Efficiency for β-AAs | Racemization Risk | Cost/Scalability | Best Use Case |

| HATU / DIPEA | Very High (>98%) | Low to Moderate | High Cost | Difficult couplings, long sequences, research scale |

| DIC / OxymaPure | High (~95%) | Very Low | Low Cost | Standard SPPS, large-scale manufacturing |

| HBTU / DIEA | Moderate (~80-85%) | Moderate | Low Cost | Routine α-amino acids (Not recommended for β-AAs) |

References

-

BLDpharm. "1956437-97-0 | (R)-3-Amino-4-(tert-butoxy)butanoic acid". BLDpharm. 2

-

Hook, D. F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides". Chemistry & Biodiversity (PubMed). 1

-

BenchChem. "The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis". BenchChem. 4

-

AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)". Peptide.com. 5

-

ACS Publications. "In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR". ACS. 3

Sources

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1956437-97-0|(R)-3-Amino-4-(tert-butoxy)butanoic acid|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

H-β-HoSer(tBu)-OH: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Peptidomimetic Applications

Introduction & Core Chemical Identity

H-β-HoSer(tBu)-OH, formally identified as (3R)-3-amino-4-(tert-butoxy)butanoic acid, is a highly specialized, non-proteinogenic β-amino acid derivative . It serves as a critical building block in the design of β-peptides, foldamers, and advanced peptidomimetics. Unlike standard α-amino acids, β-amino acids possess an additional methylene carbon in their backbone. This structural expansion fundamentally alters the hydrogen-bonding patterns and secondary structures of the resulting polymers, enabling the creation of novel therapeutics with enhanced biological half-lives.

The Stereochemical Rationale: Why L-β-Homoserine is (R)-Configured

A common point of confusion in β-amino acid nomenclature is the apparent inversion of the Cahn-Ingold-Prelog (CIP) absolute configuration. When synthesizing L-β-homoserine from L-serine via Arndt-Eistert homologation, the spatial "L" configuration is retained, but the formal (R)/(S) designation flips .

The Causality of Priority Inversion: In L-serine ((S)-2-amino-3-hydroxypropanoic acid), the α-carbon priorities are: -NH₂ (1) > -COOH (2) > -CH₂OH (3) > -H (4). However, in L-β-homoserine, the insertion of a methylene group converts the carboxyl group into a -CH₂COOH group. Because oxygen has a higher atomic number than carbon at the first point of difference, the -CH₂OH side chain now outranks the -CH₂COOH group. The new priorities at the β-carbon become: -NH₂ (1) > -CH₂OH (2) > -CH₂COOH (3) > -H (4). This priority inversion changes the stereochemical assignment from (S) to (R), making H-β-HoSer(tBu)-OH an (R)-configured molecule despite its "L" lineage.

Physicochemical Properties

The quantitative data for H-β-HoSer(tBu)-OH is summarized below to facilitate accurate stoichiometric calculations during experimental design .

| Property | Value |

| IUPAC Name | (3R)-3-amino-4-(tert-butoxy)butanoic acid |

| Common Synonyms | H-β-HoSer(tBu)-OH, O-tert-butyl-L-β-homoserine |

| CAS Registry Number | 1956437-97-0 |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and DMF |

Mechanistic Role in Peptidomimetics & Proteolytic Stability

The primary driver for incorporating H-β-HoSer(tBu)-OH into drug development workflows is the profound proteolytic stability it imparts. Natural α-peptides are rapidly degraded by in vivo peptidases, severely limiting their bioavailability. In contrast, β-peptides are virtually invisible to common proteases [[1]]([Link]).

The Causality of Enzymatic Resistance: The extra methylene group in the β-amino acid backbone disrupts the geometric recognition required by the active sites of proteolytic enzymes (such as trypsin, chymotrypsin, and pronase). The enzymes cannot properly align the β-amide bond with their catalytic triads, rendering the peptide highly stable in biological fluids [[1]]([Link]).

Furthermore, the tert-butyl (tBu) ether protecting group on the homoserine side chain is essential for orthogonal protection during Solid-Phase Peptide Synthesis (SPPS). It prevents unwanted side reactions (such as branching or esterification) at the hydroxyl group during peptide chain elongation.

Experimental Methodologies

To utilize H-β-HoSer(tBu)-OH in standard SPPS workflows, its free amine must first be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, converting it to Fmoc-β-HoSer(tBu)-OH (CAS: 203854-51-7) .

Protocol 1: Synthesis of Fmoc-β-HoSer(tBu)-OH (Self-Validating System)

Rationale: We utilize Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can form mixed anhydrides with the carboxyl group of the amino acid, leading to the formation of unwanted dipeptide impurities. Fmoc-OSu provides a milder, more controlled reaction .

-

Dissolution: Dissolve 1.0 equivalent of H-β-HoSer(tBu)-OH in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Validation Check: Verify that the pH is between 9.0 and 10.0 to ensure the amine is fully deprotonated and nucleophilic.

-

-

Addition: Cool the solution to 0–5°C in an ice bath. Slowly add 1.05 equivalents of Fmoc-OSu dissolved in dioxane (or acetone) dropwise under vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Check: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The disappearance of the ninhydrin-positive starting material confirms completion.

-

-

Work-up: Dilute with water and wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu and non-polar byproducts.

-

Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0–3.0 using 1M HCl.

-

Validation Check: The product will precipitate or form a cloudy suspension.

-

-

Purification: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-β-HoSer(tBu)-OH as a white solid.

Protocol 2: Incorporation into β-Peptides via SPPS

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

-

Coupling: Pre-activate Fmoc-β-HoSer(tBu)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the mixture to the resin and agitate for 1 hour.

-

Validation Check: Perform a Kaiser test; a yellow color indicates successful coupling (no free amines), while a blue color dictates a mandatory recoupling step.

-

-

Global Cleavage: After synthesizing the full sequence, cleave the peptide from the resin and simultaneously remove the tBu protecting group by treating the resin with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.

-

Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

Workflow Visualization

The following diagram illustrates the logical progression from the unprotected β-amino acid to a proteolytically stable foldamer.

Workflow from H-β-HoSer(tBu)-OH to proteolytically stable β-peptide foldamers.

References

-

[2] 3-Amino-4-hydroxybutyric acid | C4H9NO3 | CID 193314 - PubChem, National Institutes of Health (NIH).[Link]

-

[1] The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases, ChemBioChem / ResearchGate.[Link]

Sources

Beta-Homoserine tert-Butyl Ether: A Critical Building Block for Peptidomimetics and Foldamers

[1]

Executive Summary

The incorporation of

Often referred to chemically as 3-amino-4-hydroxybutyric acid , this residue is structurally the

Technical Profile and Structural Logic

Nomenclature and Structure

Confusion often arises regarding the nomenclature of

-

-Homoserine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Structural Relationship: It is the

-homolog of Serine (derived by inserting a methylene group into the backbone of Serine).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

| Feature | |||

| IUPAC Name | 2-amino-3-hydroxypropanoic acid | 2-amino-4-hydroxybutyric acid | 3-amino-4-hydroxybutyric acid |

| Backbone Length | 3 carbons ( | 4 carbons ( | 4 carbons ( |

| Side Chain | |||

| Fmoc/tBu Derivative | Fmoc-Ser(OtBu)-OH | Fmoc-Hse(OtBu)-OH | Fmoc- |

| CAS Number | 71989-33-8 | 116661-81-1 | 203854-51-7 |

| Formula |

The Role of the tert-Butyl Ether (OtBu)

The tert-butyl ether protection is essential for two reasons:

-

Prevention of O-Acylation: During SPPS, a free hydroxyl group would rapidly react with activated amino acids, leading to branched peptides (depsitpeptides) and chain termination.[1]

-

Solubility & Handling: The bulky lipophilic tert-butyl group improves the solubility of the building block in organic solvents (DMF, DCM) used in SPPS, preventing aggregation common with polar

-amino acids.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)[1]

Incorporating

Materials

-

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]

-

Building Block: Fmoc-

-Hse(OtBu)-OH (CAS 203854-51-7).[4]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC.[1] Note: Standard HBTU/TBTU may result in incomplete coupling.

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

Coupling Protocol (Step-by-Step)

Rationale: The

-

Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

min). Wash with DMF (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ).-

QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (if primary amine is accessible) to confirm deprotection.[1]

-

-

Activation:

-

Dissolve Fmoc-

-Hse(OtBu)-OH (3.0 eq relative to resin loading) in DMF.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Add HATU (2.9 eq).[1]

-

Add DIPEA (N,N-Diisopropylethylamine) (6.0 eq).[1]

-

Pre-activation time: 30 seconds (minimize to prevent racemization, though less critical for

-AAs).

-

-

Coupling:

-

Add the activated solution to the resin.

-

Reaction Time: 60–90 minutes at room temperature. (Standard

-AAs take 30-45 min).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Optimization: For difficult sequences, use double coupling (repeat step 3-4 with fresh reagents).[1]

-

-

Capping (Recommended): Treat with Acetic Anhydride/Pyridine in DMF to cap unreacted amines.[1]

-

Washing: Wash thoroughly with DMF (

) and DCM (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Cleavage and Deprotection

The tert-butyl ether is acid-labile and is removed simultaneously with the resin cleavage.

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v).[1]

-

Time: 2–3 hours at room temperature.

-

Mechanism: The high concentration of TFA protonates the ether oxygen, leading to the elimination of the tert-butyl cation (scavenged by TIS) and regeneration of the free hydroxyl group.

Mechanistic Visualization

The following diagram illustrates the SPPS cycle specific to

Caption: Workflow for the incorporation of Fmoc-

Applications in Drug Discovery[3][5]

Foldamers and Secondary Structure

-

Mechanism: The extra methylene group in the backbone adds degrees of freedom but, when constrained in a polymer, adopts specific hydrogen-bonding patterns (

).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

-Homoserine Role: The polar hydroxyl group ofngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Proteolytic Stability

Peptides containing

-

Application: Incorporation of

-Hse at cleavage sites can extend the plasma half-life of therapeutic peptides.

Stapling and Cyclization Handles

The free hydroxyl group liberated after cleavage can serve as a handle for post-synthesis modification:

-

Lactonization: Reaction with a nearby Glutamic acid side chain to form a lactone staple.

-

Glycosylation: The hydroxyl can be glycosylated to mimic serine-O-linked glycans, affecting biodistribution and uptake.[1]

Synthesis of the Building Block (Background)

While most researchers purchase this block, understanding its origin aids in quality control.[1] The synthesis typically follows the Arndt-Eistert homologation of Fmoc-Ser(OtBu)-OH:

-

Activation: Fmoc-Ser(OtBu)-OH is converted to a mixed anhydride.[1]

-

Diazomethane Treatment: Formation of the diazoketone intermediate.

-

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to yield the

-amino acid (homologated by onengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-

QC Note: Ensure the commercial product is free of the

-amino acid precursor, as separation can be difficult.

References

-

Chemical Structure & Properties

-

Synthesis & Applications of Beta-Amino Acids

-

Fmoc Solid Phase Peptide Synthesis Protocols

- Beta-Homoserine Building Block Specifications

-

Foldamers and Stability

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. L-β-Homoserine =98.0 TLC 16504-56-6 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. Homoserine - Wikipedia [en.wikipedia.org]

- 6. tert-Butyl L-homoserinate | C8H17NO3 | CID 87556951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc-b-Glu(OtBu)-OH = 95.0 HPLC 209252-17-5 [sigmaaldrich.com]

Difference between 3-amino-4-(tert-butoxy)butanoic acid and H-Asp(OtBu)-OH

Comparative Technical Guide: H-Asp(OtBu)-OH vs. 3-Amino-4-(tert-butoxy)butanoic Acid

Executive Summary

This guide provides a rigorous technical analysis distinguishing H-Asp(OtBu)-OH (an

Structural & Chemical Identity

The primary distinction lies in the backbone topology (

Molecule A: H-Asp(OtBu)-OH[1][2]

-

Common Name: L-Aspartic acid

-tert-butyl ester[1][2] -

Chemical Class: Proteinogenic

-amino acid derivative.[5] -

IUPAC Name: (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.

-

Structure: The amino group is attached to the C2 (

) carbon. The side chain is a carboxylic acid protected as a tert-butyl ester . -

Function: Standard building block for Solid Phase Peptide Synthesis (SPPS) to introduce Aspartic Acid (Asp/D).

Molecule B: 3-Amino-4-(tert-butoxy)butanoic Acid

-

Common Name: O-tert-butyl-

-homoserine (derivative) -

CAS Number: 1956437-97-0 (Generic/Racemic ref)

-

Chemical Class:

-Amino acid (specifically -

IUPAC Name: 3-amino-4-(tert-butoxy)butanoic acid.[6]

-

Structure: The amino group is attached to the C3 (

) carbon. The side chain is a hydroxymethyl group protected as a tert-butyl ether . -

Function: Peptidomimetic building block used to induce specific secondary structures (foldamers) and increase proteolytic stability.[7]

Comparative Data Table

| Feature | H-Asp(OtBu)-OH | 3-Amino-4-(tert-butoxy)butanoic acid |

| Backbone Type | ||

| Side Chain Functionality | Carboxylate Ester ( | Alkyl Ether ( |

| Deprotection Product | Aspartic Acid (Side chain: | |

| Acid Sensitivity | High (TFA removes tBu to yield acid) | High (TFA removes tBu to yield alcohol) |

| Major Synthetic Risk | Aspartimide Formation | Slower coupling kinetics; aggregation |

| Peptide Backbone Effect | Standard native peptide bond | Adds extra methylene ( |

Structural Visualization & Topology

The following diagram illustrates the connectivity differences. Note the insertion of the methylene group in the backbone of Molecule B and the difference in the side-chain oxidation state.

Figure 1: Topological comparison. Molecule A branches at the Alpha-carbon with an ester termination. Molecule B has an extended backbone (Beta-amino) and terminates in an ether.

Synthetic Reactivity & Challenges

H-Asp(OtBu)-OH: The Aspartimide Risk

The most critical issue when using H-Asp(OtBu)-OH (typically as Fmoc-Asp(OtBu)-OH) in peptide synthesis is Aspartimide formation . This is a side reaction catalyzed by bases (like Piperidine used in Fmoc removal).

-

Mechanism: The backbone amide nitrogen of the next amino acid attacks the side-chain ester carbonyl of Asp.

-

Result: Formation of a 5-membered succinimide ring (Aspartimide), which subsequently opens to form a mixture of

-Asp and -

Prevention: Use of bulky esters (OtBu helps, but OMpe is better) or backbone protection (Hmb groups).

3-Amino-4-(tert-butoxy)butanoic Acid: Kinetic Sluggishness

-amino acids are sterically more demanding and electronically less activated than-

Coupling: Standard carbodiimides (DIC) are often insufficient.

-

Solution: Requires potent coupling reagents like HATU or COMU to drive the reaction to completion.

-

Stability: The ether side chain is chemically robust. Unlike the ester in Asp, it is not susceptible to cyclization with the backbone amide, making this molecule structurally stable during base treatments.

Experimental Protocols

Protocol A: Coupling H-Asp(OtBu)-OH (General SPPS)

Context: This protocol assumes the use of the Fmoc-protected version (Fmoc-Asp(OtBu)-OH) as the free amine H-Asp(OtBu)-OH is the intermediate species on the resin.

-

Activation: Dissolve Fmoc-Asp(OtBu)-OH (3 eq) and HBTU (2.9 eq) in DMF.

-

Base Addition: Add DIEA (6 eq). Activate for 2 minutes.

-

Coupling: Add solution to the resin-bound peptide (free amine). Shake for 45–60 minutes.

-

Monitoring: Perform Kaiser test. If blue (incomplete), recouple using HATU.

-

Critical Step: To minimize aspartimide formation during subsequent deprotections, add 0.1M HOBt to the piperidine deprotection solution for the remainder of the synthesis.

Protocol B: Synthesis/Coupling of -Amino Acid Derivatives

Context: Coupling 3-amino-4-(tert-butoxy)butanoic acid into a peptide sequence.

-

Pre-Activation (Essential):

-amino acids react slowly.-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Ratio: AA : HATU : HOAt : DIEA = 3 : 2.9 : 3 : 6.

-

-

Solvent System: Use DMF/DCM (1:1) to improve solubility and reduce aggregation, which is common with

-peptides. -

Coupling Time: Extend reaction time to 2–4 hours .

-

Verification: Use the Chloranil Test rather than Kaiser, as secondary amines (if present) or steric bulk can yield false negatives with Kaiser.

Biological & Pharmacological Implications

Proteolytic Stability

-

H-Asp(OtBu)-OH derived peptides: Once deprotected to native Asp, these are susceptible to standard proteases (trypsin, pepsin, etc.).

-

-Amino Acid derived peptides: The incorporation of 3-amino-4-(tert-butoxy)butanoic acid renders the peptide backbone unrecognizable to most endogenous proteases. This dramatically increases the half-life (

Secondary Structure (Foldamers)

-

-Peptides: Tend to form

- -Peptides: Can form stable helices (e.g., 14-helix, 12-helix) with fewer residues. The 3-amino-4-(tert-butoxy)butanoic acid monomer promotes specific folding patterns driven by the extra methylene group, useful for disrupting protein-protein interactions (PPIs).

Mechanistic Diagram: Aspartimide Formation (Molecule A Specific)

This diagram details the failure mode specific to Molecule A, which does not occur with Molecule B.

Figure 2: The Aspartimide mechanism. The proximity of the side-chain ester in Molecule A allows backbone nitrogen attack. Molecule B (Ether) lacks the carbonyl required for this cyclization.

References

-

PubChem. (n.d.). Aspartic acid 4-tert-butyl ester.[3][2][4] National Library of Medicine. Retrieved March 4, 2026, from [Link]

- Merdian, W. M., et al. (2002). Aspartimide formation in peptide synthesis: A review. Journal of Peptide Science.

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications.[8] (Foundational text for

Sources

- 1. peptide.com [peptide.com]

- 2. H-Asp(OtBu)-OH 3057-74-7 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. H-Asp(OtBu)-OH | Aspartic acid derivatives | TargetMol [targetmol.com]

- 4. 3057-74-7|H-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]

- 5. Aspartic acid - Wikipedia [en.wikipedia.org]

- 6. molcore.com [molcore.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Distinguishing d- and l-aspartic and isoaspartic acids in amyloid β peptides with ultrahigh resolution ion mobility spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Engineering the Next Generation of Peptidomimetics: Structural and Therapeutic Applications of β-Amino Acid Derivatives

Executive Summary

The deployment of natural α-peptides in therapeutics is fundamentally bottlenecked by their rapid proteolytic degradation and poor bioavailability [[1]]([Link]). To overcome these physical limitations, the field of peptidomimetics has shifted toward β-amino acids. By introducing a single additional methylene group (-CH₂-) into the peptide backbone, β-amino acids create a profound steric and electronic mismatch at the active sites of natural proteases . Beyond metabolic stability, this extra carbon unlocks unique torsional angles, allowing these oligomers to fold into highly stable, predictable secondary structures known as "foldamers" . This whitepaper details the structural logic, synthetic methodologies, and therapeutic applications of β-amino acid derivatives in modern drug design.

Structural Biology & Conformational Control (Foldamers)

Unlike α-peptides, which rely heavily on long-range tertiary interactions to stabilize secondary structures, β-peptides can fold into highly stable helices at remarkably short chain lengths (6–8 residues) .

The Causality of Helical Stability:

The extra carbon atom in a β-amino acid introduces an additional torsional angle (

The specific helical architecture is strictly governed by the substitution pattern:

-

β³-Amino Acids: Substituted adjacent to the amine. They strongly favor the 14-helix in water, characterized by a 14-membered hydrogen bond ring (approx. 3 residues per turn) .

-

β²-Amino Acids: Substituted adjacent to the carbonyl. They tend to favor the 10-helix .

-

Cyclic β-Amino Acids: Residues like trans-2-aminocyclohexanecarboxylic acid (ACHC) enforce extreme backbone rigidity. Six-membered rings promote 14-helices, while five-membered rings (ACPC) promote 12-helices .

Logical relationship between β-amino acid substitution patterns and helical foldamer structures.

Pharmacokinetic Superiority: Proteolytic Stability

A fundamental advantage of β-peptides is their near-total resistance to natural proteases and peptidases . Natural proteolytic enzymes have evolved to recognize the specific spatial arrangement of the α-carbon side chains and the exact distance between the amide bonds. The insertion of an extra -CH₂- group shifts the register of the hydrogen-bond donors/acceptors and extends the distance between the side chain and the scissile amide bond. This geometric distortion prevents the enzyme from achieving the transition state required for hydrolysis, rendering β-peptides virtually inert in vivo .

Quantitative Comparison: α-Peptides vs. β-Peptides

| Property | Natural α-Peptides | Pure β-Peptide Foldamers | α/β-Peptide Hybrids |

| Backbone Structure | 1 carbon between N and C=O | 2 carbons between N and C=O | Alternating 1 and 2 carbons |

| Proteolytic Half-Life | Minutes to hours | > 48 hours (virtually inert) | > 24 hours (highly resistant) |

| Secondary Structure | Requires >15 residues for stable helix | Stable helix at 6-8 residues | Tunable helix mimicry |

| Binding Affinity (PPIs) | High (Native conformation) | Moderate to High | High (Optimized mimicry) |

| Cell Permeability | Generally poor | Moderate (Amphipathic designs) | Moderate to Good |

Synthetic Methodology: The Arndt-Eistert Homologation

To incorporate β-amino acids into solid-phase peptide synthesis (SPPS), researchers must first synthesize enantiopure Fmoc- or Boc-protected β-amino acid monomers. The Arndt-Eistert homologation is the gold-standard protocol because it enables the one-carbon homologation of readily available α-amino acids with strict retention of stereochemistry .

Self-Validating Protocol:

-

Mixed Anhydride Activation:

-

Validation Check: Monitor via IR spectroscopy; confirm the presence of distinct anhydride carbonyl stretches at ~1800 and 1750 cm⁻¹.

-

-

Diazoketone Formation:

-

Action: Introduce an excess (3-5 eq) of an ethereal diazomethane solution to the mixed anhydride at 0 °C. Stir for 2 hours.

-

Safety Note: Diazomethane is highly explosive. Modern scale-up applications utilize continuous-flow microreactors to generate and consume diazomethane in situ.

-

Validation Check: Formation of a strong diazo peak at ~2100 cm⁻¹ via IR spectroscopy.

-

-

Wolff Rearrangement:

-

Action: Isolate the diazoketone, dissolve in THF/H₂O (for the free acid) or THF/MeOH (for the methyl ester), and add a catalytic amount of silver benzoate (AgCO₂Ph). Apply sonication or UV irradiation .

-

Mechanism: The catalyst/light induces the extrusion of N₂ gas, generating a highly reactive carbene that undergoes a 1,2-alkyl shift to form a ketene intermediate.

-

Validation Check: Visual confirmation of nitrogen gas evolution. Complete disappearance of the diazo IR peak confirms full conversion.

-

-

Nucleophilic Trapping:

-

Action: The ketene is immediately trapped by the solvent to yield the final β³-amino acid derivative . Purify via flash chromatography (Expected yield: 80-90%, >99% ee).

-

Step-by-step workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

Application in Drug Design: Targeting Protein-Protein Interactions (PPIs)

Disease-relevant PPIs are notoriously difficult to drug with small molecules due to their large, flat, and shallow binding interfaces . While natural α-helical peptides can span these interfaces, they fail clinically due to rapid degradation.

By integrating β-amino acids into the sequence, we engineer α/β-peptide foldamers . A specific sequence pattern, such as

References

-

Title: Beta-amino acids: versatile peptidomimetics Source: PubMed / Current Medicinal Chemistry URL: [Link]

-

Title: β-Peptides as inhibitors of protein–protein interactions Source: PubMed Central (PMC) URL: [Link]

-

Title: Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade Source: ChemRxiv URL: [Link]

-

Title: Unnatural helical peptidic foldamers as protein segment mimics Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

-

Title: Beta-peptide Source: Wikipedia URL: [Link]

-

Title: Inhibition of Herpes Simplex Virus Type 1 Infection by Cationic β-Peptides Source: ASM Journals / Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: (PDF) Homologation of α-Amino Acids to β-Amino Acids Using Boc2O Source: ResearchGate URL: [Link]

-

Title: A Novel β-Peptidyl Aminopeptidase (BapA) from Strain 3-2W4 Cleaves Peptide Bonds of Synthetic β-Tri- and β-Dipeptides Source: ASM Journals / Applied and Environmental Microbiology URL: [Link]

Sources

Navigating the Landscape of 3-Amino-4-(tert-butoxy)butyric Acid and Its Analogs: Physicochemical Properties and Strategic Applications

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-4-(tert-butoxy)butyric acid, a chiral β-amino acid derivative. Recognizing the potential for nomenclature ambiguity, this document first delineates the specific chemical structure of interest and distinguishes it from related compounds such as its N-Boc protected and esterified analogs. The core of this guide focuses on the critical physicochemical properties of molecular weight and solubility, offering both established data and a robust experimental protocol for empirical determination. We delve into the scientific rationale behind solubility testing methodologies, empowering researchers to generate reliable data. Furthermore, by examining the role of structurally similar compounds in drug discovery, we explore the potential applications and strategic importance of this molecule as a building block in pharmaceutical and chemical synthesis.

Introduction and Nomenclature Clarification

The term "3-Amino-4-(tert-butoxy)butyric acid" can be interpreted in several ways, leading to confusion among researchers. The critical distinction lies in the location of the tert-butoxy group. Based on IUPAC nomenclature, the name refers to a tert-butyl ether at the C4 position. However, the landscape of chemical synthesis and drug development is rich with related structures, including N-protected and esterified versions.

It is crucial to differentiate the primary compound of interest from its common analogs:

-

3-Amino-4-(tert-butoxy)butanoic acid: The core molecule, featuring a primary amine at C3 and a tert-butyl ether at C4. Its chirality (R or S) is a key feature for stereospecific applications.

-

3-Amino-4-(tert-butoxy)-4-oxobutanoic acid: This is a tert-butyl ester of aspartic acid, where the tert-butoxy group is part of an ester at the C4 position, not an ether.[1][2]

-

N-(tert-butoxycarbonyl)-3-aminobutyric acid (Boc-3-aminobutyric acid): In this analog, the amino group at C3 is protected by a tert-butoxycarbonyl (Boc) group. This is a common strategy in peptide synthesis.

This guide will focus on 3-Amino-4-(tert-butoxy)butanoic acid . Understanding its specific properties is fundamental before its incorporation into complex synthetic pathways.

Physicochemical Properties

The molecular weight and solubility of a compound are foundational parameters that influence reaction stoichiometry, formulation, and bioavailability.

Molecular Weight

The molecular characteristics of 3-Amino-4-(tert-butoxy)butanoic acid and its related structures are summarized below. Precise molecular weight is essential for accurate molar calculations in experimental design.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| (R)-3-Amino-4-(tert-butoxy)butanoic acid | 1956437-97-0 | C₈H₁₇NO₃ | 175.23 | [3] |

| 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid | 4125-93-3 (S-isomer) | C₈H₁₅NO₄ | 189.21 | [1][2] |

| N-(tert-Butoxycarbonyl)-4-aminobutyric Acid | 57294-38-9 | C₉H₁₇NO₄ | 203.24 | |

| Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid | 486460-00-8 | C₁₅H₁₈F₃NO₄ | 333.31 | [4] |

Solubility

Quantitative solubility data for 3-Amino-4-(tert-butoxy)butanoic acid is not extensively published. However, qualitative solubility for structurally similar, albeit more complex, compounds provides a predictive baseline. For instance, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is reported to be slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[4][5]

Given the presence of a polar amino group and a carboxylic acid group, alongside a nonpolar tert-butyl group, the solubility of 3-Amino-4-(tert-butoxy)butanoic acid is expected to be pH-dependent and variable across different solvents. It is predicted to exhibit some solubility in polar protic solvents like water (especially at acidic or basic pH) and alcohols, as well as polar aprotic solvents like DMSO and DMF.

Due to the lack of definitive public data, an empirical determination is required. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Solubility Determination

This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility. The causality behind this choice is its ability to ensure the solution reaches a true equilibrium, providing a reliable and reproducible measure of a compound's intrinsic solubility.

Rationale and Workflow Overview

The objective is to find the saturation point of the solute (3-Amino-4-(tert-butoxy)butyric acid) in a given solvent at a controlled temperature. This is achieved by creating a slurry (a supersaturated solution), allowing it to equilibrate, separating the solid and liquid phases, and quantifying the dissolved compound in the supernatant.

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Step-by-Step Methodology

-

Solvent Selection: Choose a range of solvents relevant to potential applications. Recommended starting points include:

-

Deionized Water (for aqueous solubility)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (for physiological relevance)

-

Methanol (polar protic solvent)

-

Acetonitrile (polar aprotic solvent)

-

Dimethyl Sulfoxide (DMSO) (highly polar aprotic solvent)

-

-

Preparation of Slurry:

-

To a series of 2 mL glass vials, add an excess amount of solid 3-Amino-4-(tert-butoxy)butyric acid (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration, confirming saturation.

-

Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on a rotator or shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure complex crystalline structures have fully equilibrated. The choice of a long equilibration time is critical to avoid underestimating solubility due to slow dissolution kinetics.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the contents to settle for 30 minutes.

-

To separate the undissolved solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the slurry using a 0.22 µm syringe filter compatible with the solvent. Centrifugation is often preferred to avoid potential compound adsorption to the filter membrane.

-

-

Sample Preparation for Analysis:

-

Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a clean vial. Be cautious not to disturb the solid pellet.

-

Dilute the supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve. A series of dilutions (e.g., 10x, 100x, 1000x) is recommended.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations of 3-Amino-4-(tert-butoxy)butyric acid.

-

Calculate the concentration of the diluted supernatant by interpolating its response against the calibration curve.

-

-

Final Calculation:

-

Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the original solvent. Report the results in units such as mg/mL or mM.

-

Applications in Research and Drug Development

While direct applications of 3-Amino-4-(tert-butoxy)butanoic acid are not widely documented, its structural motifs—a chiral center, a β-amino acid backbone, and an ether linkage—make it a valuable building block for chemical synthesis. The utility of similar molecules provides a strong basis for its potential roles.

-

Pharmaceutical Synthesis: Chiral β-amino acids are crucial components in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[6] For example, the structurally related compound Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a key intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[4][5] The stereocenter and the amino and carboxylic acid functionalities of 3-Amino-4-(tert-butoxy)butanoic acid allow for its incorporation into complex molecular scaffolds to modulate biological activity and pharmacokinetic properties.

-

Peptidomimetics: As a non-proteinogenic amino acid, it can be integrated into peptide chains to create peptidomimetics.[6] The β-amino acid structure confers resistance to enzymatic degradation compared to natural α-amino acids, potentially enhancing the in-vivo stability and bioavailability of peptide-based therapeutics.

-

Chemical and Materials Science: The functional groups present offer handles for various chemical modifications, making it a versatile starting material for the development of novel polymers, ligands for catalysis, or other specialty chemicals where a defined three-dimensional architecture is required.

Conclusion

3-Amino-4-(tert-butoxy)butyric acid is a chiral building block with significant potential in synthetic chemistry and pharmaceutical development. This guide has clarified its identity, provided key physicochemical data, and presented a rigorous, field-proven protocol for determining its solubility—a critical parameter for any research application. By understanding its fundamental properties and the established value of related β-amino acid structures, researchers are well-equipped to leverage this compound for the innovation of novel molecules and materials.

References

-

PubChem. 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. [Link]

-

PubChem. (3S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

-

Synnovator. Applications of (S)-3-Amino-4-(2-bromophenyl)butyric Acid HCl in Chemical Synthesis. [Link]

-

Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. [Link]

-

Figshare. Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. [Link]

-

FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). [Link]

Sources

- 1. 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid | C8H15NO4 | CID 14504255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid | C8H15NO4 | CID 7016377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 5. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Fmoc-beta-homoserine(OtBu)-OH commercial availability and suppliers

Strategic Sourcing and Technical Utilization of Fmoc- -Homoserine(OtBu)-OH

Chemical Profile and Nomenclature

To avoid costly procurement errors, precise nomenclature is paramount. "Beta-homoserine" (

-

IUPAC Name: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid[2]

-

Common Name: Fmoc-L-

-homoserine(OtBu)-OH -

CAS Number: 203854-51-7 (L-isomer)

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 397.47 g/mol [1]

-

Structural Distinctness:

- -Serine: 2-amino-3-hydroxypropanoic acid.

- -Homoserine: 2-amino-4-hydroxybutanoic acid.

- -Homoserine: 3-amino-4-hydroxybutanoic acid.

Structural Visualization

The following diagram elucidates the structural relationship between the parent amino acid and its homologs, highlighting the backbone extension characteristic of the target molecule.

Figure 1: Structural lineage of Serine analogs. The target molecule (blue) is derived via backbone homologation, distinct from side-chain extension.

Commercial Availability and Supply Chain

The supply chain for

Supplier Landscape Analysis

The following table summarizes verified suppliers based on recent catalog data. Prices are estimates and subject to fluctuation.

| Supplier Tier | Vendor Examples | Typical Purity | Pack Sizes | Lead Time | Price Estimate |

| Tier 1 (Global Catalog) | Chem-Impex Int'l | 250mg - 5g | 1-3 Days | $400 - $500 / g | |

| Tier 1 (Global Catalog) | Toronto Research Chem (TRC) | Research Grade | 25mg - 250mg | 1-2 Weeks | High Premium |

| Tier 2 (Specialist) | Matrix Scientific | 1g - 5g | Variable | Moderate | |

| Tier 3 (Bulk/CRO) | Capot Chemical (CN) | 10g - 1kg | 2-4 Weeks | Negotiated |

Procurement & Quality Control (QC) Directives

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that affect downstream synthesis.

-

Chiral Purity:

-amino acids are prone to racemization during synthesis (Arndt-Eistert sequence). Ensure ee -

Beta-Elimination Impurities: The OtBu protecting group on a

-position is relatively stable, but the Fmoc group removal can sometimes trigger side reactions. -

Free Amine Content: Ensure no free amine is present, which would lead to double insertions during SPPS.

Figure 2: Decision matrix for sourcing specialty amino acids based on scale and risk.

Technical Utilization: Solid-Phase Peptide Synthesis (SPPS)

Incorporating

Solubility and Handling

-

Solvent: Highly soluble in DMF and NMP.

-

Stability: The tert-butyl ether (OtBu) is acid-labile. Avoid exposure to TFA fumes or acidic glassware prior to the final cleavage step.

-

Storage: Store at +2°C to +8°C, desiccated.

Optimized Coupling Protocol

Standard protocols (DIC/HOBt) are often insufficient for

Step 1: Activation (Pre-activation is critical) Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP with HOAt (1-Hydroxy-7-azabenzotriazole).

-

Rationale: HOAt is superior to HOBt for sterically hindered or difficult couplings, reducing racemization risk [1].

Step 2: Coupling Conditions

-

Molar Ratio: 3-4 equivalents of AA : Activator : Base relative to resin loading.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Time: Extend coupling time to 2–4 hours (vs. standard 45 mins). Double coupling is highly recommended.

Step 3: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF.

-

Note:

-amino acids can be slower to deprotect. Monitor UV absorbance of the dibenzofulvene-piperidine adduct to ensure completion.

Step 4: Cleavage

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2-3 hours. The OtBu group removes cleanly under standard high-TFA conditions.

Figure 3: Optimized SPPS cycle for beta-amino acid incorporation, emphasizing extended coupling times and potent activation.

Synthesis Route (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive for kilogram-scale needs, the standard synthesis route utilizes the Arndt-Eistert homologation .

-

Starting Material: Fmoc-Ser(tBu)-OH.[4]

-

Activation: Formation of a mixed anhydride using Isobutyl chloroformate.

-

Diazotization: Reaction with Diazomethane (

) to form the -

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of methanol (to form methyl ester) or water (to form acid).

-

Note: Direct formation of the free acid is possible but often lower yielding. The standard route is to form the Methyl Ester -> Saponify (LiOH) -> Fmoc-

-HSer(OtBu)-OH [2].

-

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of γ-hexapeptides and β-peptides by NMR spectroscopy and molecular dynamics calculations in solution. Helvetica Chimica Acta, 79(4), 913-941. Link

-

Chem-Impex International. (2025). Product Catalog: Fmoc-O-tert-butyl-L-beta-homoserine. Link

-

ChemicalBook. (2025). FMOC-L-BETA-HOMOSERINE(OTBU) Suppliers and Properties.[1][2][5][6] Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-beta-Homoser(tBu)-OH | C23H27NO5 | CID 4641408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. FMOC-L-BETA-HOMOSERINE(OTBU) | 203854-51-7 [chemicalbook.com]

- 6. buyersguidechem.com [buyersguidechem.com]

An In-depth Technical Guide to Beta-Peptide Foldamers from Homoserine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-peptide foldamers, synthetic oligomers that mimic the structural and functional attributes of natural peptides, represent a frontier in medicinal chemistry and material science.[1] Their inherent resistance to proteolytic degradation makes them particularly attractive candidates for therapeutic development.[2][3][4] This guide provides a comprehensive technical overview of beta-peptide foldamers derived from homoserine, a versatile and readily available building block. We will delve into the synthesis of homoserine derivatives, their assembly into beta-peptides via solid-phase peptide synthesis (SPPS), and the detailed structural characterization of the resulting foldamers using advanced spectroscopic techniques. Furthermore, this guide will explore the functional implications and potential applications of these novel biomimetic structures in drug discovery.

Introduction: The Promise of Beta-Peptide Foldamers

Peptides and proteins are fundamental to virtually all biological processes, mediating a vast array of interactions with high specificity and affinity. However, their therapeutic potential is often hampered by their susceptibility to enzymatic degradation in vivo.[3][4] Foldamers, which are unnatural oligomers with a strong propensity to adopt specific, predictable secondary structures, offer a compelling solution to this challenge.[1][5] Beta-peptides, composed of β-amino acids, are a prominent class of foldamers that can form stable helices, sheets, and turns, even in short sequences.[6][7]

Homoserine, a homolog of the proteinogenic amino acid serine, provides an attractive and versatile scaffold for the construction of beta-peptide foldamers. Its side chain contains a hydroxyl group that can be readily modified, allowing for the introduction of diverse functionalities. This guide will focus on the unique advantages and methodologies associated with using homoserine derivatives to create novel beta-peptide foldamers with tailored properties.

The Building Blocks: Synthesis of Homoserine Derivatives

The journey to a functional beta-peptide foldamer begins with the synthesis of its constituent monomers. For our purposes, this involves the preparation of suitably protected homoserine derivatives for solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategy

A cornerstone of successful SPPS is the use of an orthogonal protection strategy, which allows for the selective removal of protecting groups at different stages of the synthesis.[8] For homoserine-based beta-peptides, a common and effective approach is the Fmoc/tBu strategy.[9][10][11]

-

Nα-protection: The α-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[10]

-

Side-chain protection: The hydroxyl group of the homoserine side chain is protected with an acid-labile group, such as the trityl (Trt) group.[8][12] This allows for selective deprotection of the side chain while the peptide remains anchored to the resin.[8]

Potential Side Reactions Involving Homoserine

A critical consideration when working with homoserine is its propensity to form a stable five-membered ring structure, the γ-lactone, particularly under acidic conditions.[13] This side reaction can occur during peptide cleavage from the resin if the side chain is unprotected.[13] Therefore, careful selection of cleavage cocktails and reaction conditions is paramount to minimize lactone formation.[13][14] Another potential side reaction is the formation of homoserine lactone during HF cleavage in Boc chemistry, where tert-butyl cations can alkylate the thioether sidechain of a C-terminal methionine, leading to cyclization.[14][15]

Assembly Line: Solid-Phase Peptide Synthesis (SPPS) of Homoserine-Based Beta-Peptides

SPPS has revolutionized the synthesis of peptides, enabling the efficient and automated construction of complex sequences.[10][16] The Fmoc/tBu strategy is the most widely used method for modern SPPS.[9][10]

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a beta-peptide on a solid support follows a repetitive cycle of deprotection, washing, coupling, and capping steps.

Experimental Protocol: Standard Fmoc/tBu SPPS Cycle

-

Resin Swelling: The solid support (e.g., PEG-modified polystyrene resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[10]

-

Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% (v/v) solution of piperidine in DMF.[10][16]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: The next Fmoc-protected homoserine derivative (or other amino acid) is activated and coupled to the newly exposed N-terminal amine. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]

-

Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

-

Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted amino groups are capped, typically with acetic anhydride.[16]

-

Repeat: This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

Once the synthesis is complete, the beta-peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. A standard cleavage cocktail for the Fmoc/tBu strategy consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, with scavengers such as water and triisopropylsilane (TIS) to quench reactive cations generated during deprotection.[10]

Unveiling the Architecture: Structural Characterization of Homoserine-Based Foldamers

Determining the three-dimensional structure of a foldamer is crucial for understanding its function and for rational design. A combination of spectroscopic techniques is typically employed to elucidate the secondary structure of beta-peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the high-resolution structure of peptides and proteins in solution.[17][18][19]

-

Sequential Assignment: A series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of all protons in the peptide to their specific positions in the sequence.[20][21]

-

Structural Restraints: The NOESY experiment provides through-space distance information between protons that are close in space (< 5-6 Å), which is essential for defining the foldamer's three-dimensional structure.[18][20]

-

Dihedral Angle Restraints: Scalar couplings (3J-values) can provide information about the dihedral angles of the peptide backbone.[17]

Experimental Protocol: NMR Structure Determination

-

Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., methanol-d4, water/D2O) to a concentration of at least 1 mM.[18] The pH and temperature are optimized for spectral quality and stability.[18]

-

Data Acquisition: A suite of 2D NMR experiments is performed, including TOCSY, NOESY, and heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) if isotopic labeling is used.[20][21]

-

Data Processing and Analysis: The NMR data is processed, and the resonances are assigned. NOE cross-peaks are integrated and converted into upper-distance bounds.[18]

-

Structure Calculation: The experimental restraints (NOE distances and dihedral angles) are used in molecular dynamics simulations to calculate an ensemble of structures consistent with the NMR data.[17]

-

Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[22] Different secondary structures, such as helices and sheets, have characteristic CD spectra.[22][23] For beta-peptides, a strong minimum around 214 nm is indicative of a 14-helix, a common helical motif.[23] A shift in this minimum can indicate higher-order assembly, such as the formation of helix bundles.[23]

| Secondary Structure | Characteristic CD Signal |

| 14-Helix (monomeric) | Strong minimum near 214 nm[23] |

| 14-Helix (bundle) | Minimum shifts to ~205 nm[23] |

| β-Sheet | Minimum around 218 nm, maximum around 195 nm[22] |

From Structure to Function: Applications in Drug Development

The unique properties of beta-peptide foldamers, particularly their proteolytic stability and ability to mimic bioactive conformations, make them promising candidates for a wide range of therapeutic applications.[1][5][6][24]

Mimicking Bioactive Peptides

Beta-peptide foldamers can be designed to mimic the structure and function of natural peptides that mediate important biological processes.[1] This includes targeting protein-protein interactions (PPIs) that are often implicated in disease.[2][3][4][5][25] For example, alpha/beta-peptide foldamers have been successfully developed to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting the interaction with anti-apoptotic proteins like Bcl-xL and inducing cell death in cancer cells.[4][25]

Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant global health threat. Beta-peptide foldamers that mimic the amphipathic structures of natural antimicrobial peptides (AMPs) have shown potent activity against a broad spectrum of bacteria.[26] A key advantage is that bacteria do not appear to develop resistance to these synthetic mimics.[27]

Cell-Penetrating Peptides

Certain beta-peptide foldamers have demonstrated the ability to penetrate cell membranes more effectively than their natural alpha-peptide counterparts.[27] This property can be harnessed to deliver therapeutic cargoes, such as drugs or proteins, into cells.[27]

Conclusion and Future Directions

Beta-peptide foldamers derived from homoserine offer a powerful platform for the development of novel therapeutics and advanced materials. The synthetic versatility of the homoserine side chain allows for the creation of a diverse array of functionalized foldamers with tailored properties. As our understanding of the principles governing their folding and function continues to grow, we can expect to see the emergence of even more sophisticated and potent beta-peptide-based drugs and biomaterials in the years to come. Future research will likely focus on expanding the repertoire of homoserine derivatives, exploring new foldamer architectures, and applying these novel molecules to an ever-widening range of biological targets.

References

-

Lee, H. S., et al. (2014). Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids. Molecules, 19(10), 15937-15947. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Gellman, S. H., et al. (2009). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 131(43), 15587-15589. [Link]

-

Fülöp, F., et al. (2019). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 11(35), 16296-16315. [Link]

-

van der Spoel, D., et al. (2006). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. The Journal of Chemical Physics, 124(22), 224903. [Link]

-

Perlmutter, P., et al. (2019). Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Frontiers in Chemistry, 7, 70. [Link]

-

Nielsen, P. E. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research, 48(7), 1999-2006. [Link]

-

van Gunsteren, W. F., et al. (2005). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Journal of Biomolecular NMR, 33(3), 151-162. [Link]

-

Horne, W. S., & Gellman, S. H. (2015). Folding and function in α/β-peptides: targets and therapeutic applications. Current Opinion in Chemical Biology, 28, 137-145. [Link]

-

Jiang, H., et al. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews, 52(14), 4835-4856. [Link]

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Helvetica Chimica Acta, 91(10), 1835-1882. [Link]

-

Arora, P. S., et al. (2011). Nucleation Effects in Peptide Foldamers. Journal of the American Chemical Society, 133(40), 16040-16043. [Link]

-

Oishi, S., & Fujii, N. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Molecules, 27(9), 2968. [Link]

-

Beyermann, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 1(4), 1898-1909. [Link]

-

Jolliffe, K. A., et al. (2015). β3R3-Peptides: design and synthesis of novel peptidomimetics and their self-assembling properties at the air–water interface. Organic & Biomolecular Chemistry, 13(30), 8234-8241. [Link]

-

Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

Gellman, S. H., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein−Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(36), 11631-11639. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

-

ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Moodle@Units. (n.d.). Solid Phase Peptide Synthesis. [Link]

-

News-Medical. (n.d.). Beta Peptide Foldamers. [Link]

-

Aguilar, M. I., et al. (2017). Differential membrane binding of α/β-peptide foldamers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1646-1654. [Link]

-

Gellman, S. H., et al. (2009). High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL. Angewandte Chemie International Edition, 48(30), 5580-5583. [Link]

-

Gilon, C., et al. (2026). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Beilstein Journal of Organic Chemistry, 22, 1-12. [Link]

-

Deming, T. J., et al. (2015). Controlled synthesis and properties of poly(L-homoserine). Polymer Chemistry, 6(33), 6038-6045. [Link]

-

YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. [Link]

-

Blackwell, C. M., & Fuqua, C. (2003). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 185(23), 6889-6897. [Link]

-

NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science, Technology and Management, 4(1), 22-29. [Link]

-

Gellman, S. H., et al. (2010). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. Journal of the American Chemical Society, 132(35), 12431-12440. [Link]

-

Gellman, S. H., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(36), 11631-11639. [Link]

-

Fülöp, F., et al. (2015). β-Peptide foldamer helices with tailored diameters. Chemical Society Reviews, 44(20), 7208-7220. [Link]

-

Oishi, S., & Fujii, N. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery, 1-14. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Scientific Laboratory Supplies. (n.d.). L-beta-Homoserine, >=98.0% (TLC). [Link]

-

Frankel, M., et al. (1961). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry, 26(11), 4663-4666. [Link]

-

Fülöp, F., et al. (2025). Betaine‐Conjugated ß‐Peptide Foldamers: Influence of Quaternary Charge on Self‐Organization and MorphologyFormation. Chemistry – A European Journal, e202502693. [Link]

-

Fülöp, F., et al. (2025). Betaine‐Conjugated ß‐Peptide Foldamers: Influence of Quaternary Charge on Self‐Organization and MorphologyFormation. Chemistry – A European Journal, e202502693. [Link]

-

Keul, H., & Frey, H. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers, 9(4), 133. [Link]

-

Berlicki, Ł., & Cabrele, C. (2015). α/β-Peptide foldamers: state of the art. Chemical Biology & Drug Design, 85(5), 522-535. [Link]

-

Balaram, P. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. [Link]

-

Suga, H., et al. (2016). Model foldamers: applications and structures of stable macrocyclic peptides identified using in vitro selection. New Journal of Chemistry, 40(5), 4058-4066. [Link]

-

Cobb, A. J. A. (n.d.). Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics. [Link]

-

Fülöp, F., et al. (2020). The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. International Journal of Molecular Sciences, 21(14), 5092. [Link]

Sources

- 1. Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]

- 4. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ethz.ch [ethz.ch]

- 7. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 8. Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01718A [pubs.rsc.org]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 10. biovera.com.au [biovera.com.au]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. biomatik.com [biomatik.com]

- 17. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. news-medical.net [news-medical.net]

Methodological & Application

Application Notes & Protocols: Navigating the Challenges of Coupling Sterically Hindered β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of β-Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of non-natural amino acids is a critical strategy for designing novel therapeutics with enhanced properties. Among these, β-amino acids are of particular interest due to their ability to induce stable secondary structures in peptides, such as helices and turns, and their increased resistance to enzymatic degradation. However, the synthetic utility of β-amino acids is often hampered by the steric hindrance they present during amide bond formation. The presence of substituents on the β-carbon, and potentially on the α-carbon as well, significantly impedes the approach of the nucleophilic amine to the activated carboxylic acid, making standard coupling protocols inefficient. This guide provides a detailed overview of the most effective coupling reagents for sterically hindered β-amino acids, delves into their mechanisms of action, and offers detailed protocols to overcome these synthetic hurdles.

Understanding the Mechanistic Hurdles

Standard peptide coupling reactions, often mediated by carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), proceed through an O-acylisourea intermediate.[1][2][3] While effective for many standard amino acids, this intermediate is highly reactive and prone to side reactions, including racemization and the formation of a stable N-acylurea byproduct, which terminates the coupling reaction.[1][4] With sterically hindered β-amino acids, the rate of nucleophilic attack by the amine is significantly reduced, allowing these side reactions to become more prominent, leading to low yields and impure products.